REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[C:3](=[O:13])[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[N:6]1>CO.[Pd]>[NH2:10][C:8]1[CH:7]=[N:6][N:5]([CH2:4][C:3]([N:2]([CH3:14])[CH3:1])=[O:13])[CH:9]=1
|
Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
CN(C(CN1N=CC(=C1)[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
87 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred under the hydrogen overnight when the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting black suspension was evacuated/purged with a hydrogen balloon
|
Type
|
FILTRATION
|
Details
|
was filtered through celite with methanol washes
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=NN(C1)CC(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |